Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is classified as an organic compound. It contains a pyrazole ring, which is a five-membered ring structure containing two nitrogen atoms. This compound is often explored for its potential biological activities and applications in drug development. It is primarily sourced from synthetic routes involving amino pyrazoles and acetic acid derivatives .
The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate can be achieved through several methods. One notable approach involves the reaction of 4-amino-1H-pyrazole with methyl acetate in the presence of a suitable catalyst. Key parameters for this synthesis include:
Another method involves the use of microwave-assisted synthesis, which significantly reduces the reaction time while maintaining high yields .
The molecular structure of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate can be described as follows:
Crystallographic studies have shown that the bond lengths and angles within the molecule are consistent with typical values for similar pyrazole derivatives. The presence of hydrogen bonding interactions may also stabilize the molecular structure .
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate participates in various chemical reactions. Some relevant reactions include:
These reactions are significant for synthesizing more complex molecules that may exhibit enhanced biological activities .
The mechanism of action for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is primarily studied in the context of its biological activities. Research indicates that compounds containing the pyrazole moiety often interact with specific enzymes or receptors within biological systems:
Further studies are needed to elucidate the precise molecular targets and pathways affected by this compound .
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate exhibits several notable physical and chemical properties:
Spectroscopic data (NMR, IR) confirm the presence of functional groups characteristic of both the pyrazole and acetate moieties .
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate has several scientific applications:
The versatility of this compound makes it a valuable building block in synthetic organic chemistry and drug discovery .
Pyrazole heterocycles represent a privileged scaffold in medicinal chemistry due to their versatile chemical behavior and broad pharmacological potential. Characterized by a five-membered ring with two adjacent nitrogen atoms (N1 "pyrrole-like" and N2 "pyridine-like"), pyrazoles exhibit prototrophic tautomerism and amphoteric properties, enabling diverse interactions with biological targets [6]. This heterocyclic system serves as a structural cornerstone in numerous clinical agents, including the anti-inflammatory drug Celecoxib, the anticancer agent Crizotinib, and the antidiabetic compound Anagliptin. The strategic functionalization of the pyrazole nucleus—particularly with amino groups at the 3-, 4-, or 5-positions—confers enhanced hydrogen-bonding capacity and modulates electronic properties, thereby expanding therapeutic applications. Among these derivatives, 4-aminopyrazoles (4-APs) have emerged as especially valuable building blocks for designing kinase inhibitors, anticancer agents, and anti-infectives due to their balanced physicochemical profile and metabolic stability [6] [8].
4-Aminopyrazole derivatives constitute a pharmaceutically significant chemotype characterized by a hydrogen bond-donating amino group at the C4 position. This structural feature enables critical interactions with biological targets, particularly kinases and metabolic enzymes involved in disease pathways. The synthetic versatility of 4-APs allows for extensive functionalization at N1, C3, and C5, facilitating rational drug design through structure-activity relationship (SAR) optimization [6] [8].
Recent studies highlight the therapeutic prominence of 4-AP scaffolds in oncology. Functionalized 4-aminopyrazole derivatives demonstrate potent cytotoxic activities against diverse cancer cell lines, including HCT-116 (colorectal), HepG2 (hepatocellular), and MCF-7 (breast adenocarcinoma). In particular, pyrazolo[4,3-d]pyrimidine analogues derived from 4-aminopyrazole precursors exhibit IC50 values as low as 11.51 ± 0.35 µM, rivaling the efficacy of reference chemotherapeutic agents like 5-fluorouracil [2]. Quantum chemical calculations reveal that cytotoxic potency correlates with frontier molecular orbital energies: increased HOMO-LUMO energy gaps and molecular hardness positively influence anticancer activity, while elevated HOMO energy levels (EH) reduce efficacy [2].
The 4-AP framework also underpins several clinical-stage kinase inhibitors. AT7519 (a cyclin-dependent kinase inhibitor) and AT9283 (a multi-targeted kinase inhibitor with potent Aurora kinase activity) exemplify this chemotype's drug development potential [6]. Molecular docking studies confirm that 4-AP-derived pyrazolopyrimidines effectively bind to epigenetic targets like the KDM5A enzyme, suggesting applications beyond cytotoxic therapy [2]. Furthermore, trifluoromethyl-containing 4-aminopyrazoles exhibit multi-targeted bioactivity profiles, including antimicrobial, antitumor, and anti-inflammatory effects, underscoring their adaptability to diverse therapeutic areas [8].
Table 1: Key Bioactive 4-Aminopyrazole Derivatives and Their Therapeutic Applications
Compound | Biological Target/Activity | Therapeutic Area | Development Stage |
---|---|---|---|
AT7519 | CDK inhibitor | Oncology | Clinical trials |
AT9283 | Aurora kinase inhibitor | Oncology | Clinical trials |
Pyrazolo[4,3-d]pyrimidine analogues | Cytotoxic agents (IC50 = 11.51–21.25 µM) | Oncology | Preclinical |
Trifluoromethyl-4-APs | Antimicrobial/antitumor/anti-inflammatory | Multi-target | Preclinical |
Fipronil | GABA-A receptor blocker | Agrochemicals | Marketed |
Ester-functionalized pyrazoles represent a strategically valuable subclass in drug design, combining the heterocycle's pharmacological potential with the ester group's synthetic versatility and metabolic lability. The methyl 2-(4-amino-1H-pyrazol-1-yl)acetate scaffold (CAS: 1193387-88-0 for dihydrochloride salt; C6H9N3O2, MW: 155.15 g/mol) exemplifies this approach, where the acetic acid methyl ester moiety at N1 enhances solubility and provides a synthetic handle for further derivatization [4] [7] [9].
The ester group profoundly influences molecular recognition and binding. In phosphodiesterase-4 (PDE4) inhibitors, ethyl ester-containing pyrazolopyridazinones demonstrate nanomolar inhibitory activity (IC50 = 32 nM) by forming critical hydrogen bonds with glutamine residues (Gln443) in the enzyme's hydrophobic clamp region [3]. Molecular modeling reveals that the ester carbonyl oxygen acts as a hydrogen bond acceptor, while the alkoxy group fine-tunes lipophilicity for optimal target engagement. This precision in intermolecular interactions makes ester-functionalized pyrazoles valuable for targeting inflammation and immune disorders such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis [3] [6].
Beyond direct target modulation, the ester group serves as a prodrug enabler and metabolic stability modulator. In 4-aminopyrazole-based JAK inhibitors (e.g., 17m series), esterification balances cell permeability and in vivo stability, allowing efficient phosphorylation blockade (IC50 = 0.039–0.67 µM against JAK1-3) . The ester's hydrolytic liability can be exploited for controlled drug release, while its electron-withdrawing properties moderate the pyrazole ring's basicity, reducing off-target interactions. Synthetic routes to these derivatives often involve alkylation of 4-aminopyrazole precursors with haloacetate esters or cyclization of ester-containing hydrazines, enabling efficient library synthesis for SAR exploration [8] [10].
Table 2: Molecular Properties and Applications of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Property | Value/Characteristics | Functional Significance |
---|---|---|
Molecular Formula | C6H9N3O2 | Determines physicochemical profile |
Molecular Weight | 155.15 g/mol | Impacts pharmacokinetics |
CAS (free base) | Not specified in sources | Unique chemical identifier |
CAS (dihydrochloride) | 1193387-88-0 | Salt form for enhanced solubility |
Key Structural Features | 4-Amino group, N1-acetate ester | Hydrogen bonding & metabolic modulation |
Primary Therapeutic Roles | Intermediate for kinase inhibitors, PDE4 inhibitors | Versatile scaffold for bioactive molecule design |
Synthesis Strategy | Alkylation of 4-aminopyrazole with methyl chloroacetate | Efficient derivatization pathway |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7